molecular formula C9H9ClFN B13140241 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine CAS No. 920501-77-5

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine

Cat. No.: B13140241
CAS No.: 920501-77-5
M. Wt: 185.62 g/mol
InChI Key: MIOAWDZKXBHHLC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is a chemical compound with a cyclopropane ring attached to a 4-chloro-2-fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-2-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOAWDZKXBHHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717163
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920501-77-5
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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